![molecular formula C10H5F3N2O3 B2867357 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone CAS No. 190140-20-6](/img/structure/B2867357.png)
8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
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Description
8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone, or 8-NTFQ, is a synthetic quinoline compound that has become increasingly popular in scientific research due to its unique properties. 8-NTFQ has been shown to have a wide range of applications, including in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Nitrosyliron Complexes
Nitrosyliron complexes containing 8-quinolinolate or its derivatives have been studied for their potential applications in catalysis and materials science. The research by Miki et al. (1982) explored the synthesis and properties of these complexes, characterized by IR, Mossbauer, and magnetic measurements, indicating their unique electronic and magnetic properties that could be exploited in various scientific applications (Miki et al., 1982).
Reaction with Nitrogen Monoxide
The study by Maejima et al. (1990) focused on the reaction of cobalt complexes with nitrogen monoxide, leading to the formation of nitrato complexes. This research provides insights into the disproportionation of nitrogen monoxide induced by cobalt complexes, which might find applications in environmental chemistry and catalysis (Maejima et al., 1990).
Biological Evaluation of Quinoxalinones
A series of quinoxalinones were synthesized and evaluated for their antibacterial, antifungal, antimycobacterial, anticancer, and anti-HIV activities. Compounds exhibited significant inhibition activity against various strains, indicating the potential of these compounds in the development of new therapeutics (Sanna et al., 1999).
Schiff Bases and Fluorescent Properties
Trávníček et al. (2014) synthesized a series of Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone and explored their fluorescent properties. The study highlights the potential applications of these compounds in fluorescent probes and materials science (Trávníček et al., 2014).
Heterometallic Complexes
Research by Hossain et al. (2014) on S-shaped decanuclear heterometallic [Ni8Ln2] complexes provides valuable insights into the design of magnetic materials. These complexes, featuring a unique architecture and magnetic properties, could be useful in developing new magnetic and electronic devices (Hossain et al., 2014).
Nitro Heteroaromatic Anions
The ambident reactivity of nitro heteroaromatic anions has been explored by Murashima et al. (1996), highlighting the versatility of these compounds in synthetic chemistry. This work contributes to the understanding of the reactivity patterns of nitro heteroaromatic compounds, potentially useful in the synthesis of novel organic molecules (Murashima et al., 1996).
properties
IUPAC Name |
8-nitro-6-(trifluoromethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)5-3-6-8(16)1-2-14-9(6)7(4-5)15(17)18/h1-4H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPBOSDUAAGUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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